4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base can yield the thieno[2,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for cancer cell survival. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.
Triazolo[1,5-c]pyrimidine: Investigated for its anticancer potential.
Uniqueness
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to inhibit a broad range of enzymes makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVGRNHKFUVQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652523 |
Source
|
Record name | 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677713-46-1 |
Source
|
Record name | 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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